Prumycin dihydrochloride

biocontrol powdery mildew Bacillus metabolites

Prumycin dihydrochloride is the hydrochloride salt form of prumycin, a carbohydrate antibiotic first isolated from Streptomyces kagawaensis (ATCC and subsequently identified as the principal antifungal metabolite in Bacillus amyloliquefaciens SD‑32. Structurally, prumycin is 4‑D‑alanylamino‑2‑amino‑2,4‑dideoxy‑L‑arabinose, placing it within the amino sugar antibiotic class.

Molecular Formula C8H18ClN3O4
Molecular Weight 255.70 g/mol
CAS No. 57420-47-0
Cat. No. B1679803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrumycin dihydrochloride
CAS57420-47-0
SynonymsPrumycin dihydrochloride;  Prumycin HCl; 
Molecular FormulaC8H18ClN3O4
Molecular Weight255.70 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CO)C(C(C=O)N)O)N.Cl
InChIInChI=1S/C8H17N3O4.ClH/c1-4(9)8(15)11-6(3-13)7(14)5(10)2-12;/h2,4-7,13-14H,3,9-10H2,1H3,(H,11,15);1H/t4-,5+,6+,7-;/m1./s1
InChIKeyBWDOCCNJZQOHQF-BZUDZRPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Prumycin Dihydrochloride (CAS 57420-47-0): A Carbohydrate Antifungal Antibiotic for Targeted Biocontrol and Antitumor Research


Prumycin dihydrochloride is the hydrochloride salt form of prumycin, a carbohydrate antibiotic first isolated from Streptomyces kagawaensis (ATCC 21811) and subsequently identified as the principal antifungal metabolite in Bacillus amyloliquefaciens SD‑32 [1]. Structurally, prumycin is 4‑D‑alanylamino‑2‑amino‑2,4‑dideoxy‑L‑arabinose, placing it within the amino sugar antibiotic class [2]. Unlike many better‑known antifungals, prumycin exerts direct fungicidal activity by inhibiting conidial germination rather than inducing plant defense responses, and has demonstrated cross‑domain activity including antitumor efficacy in murine adenocarcinoma and P‑388 leukemia models without depressing white blood cell counts [3][4]. The dihydrochloride salt (CAS 57420‑47‑0) is the preferred form for research procurement owing to enhanced aqueous solubility and handling characteristics compared with the free base [5].

Why Prumycin Dihydrochloride Cannot Be Replaced by Other Bacillus Antifungal Metabolites


Bacillus amyloliquefaciens SD‑32 simultaneously produces multiple antifungal metabolites, including prumycin, C₁₇ bacillomycin D, and [Ile⁷]surfactin; however, activity‑guided fractionation revealed that only the prumycin‑containing fraction retained cucumber powdery mildew suppressant activity [1]. Unlike bacillomycin D and surfactin, prumycin does not act through elicitation of plant defense genes (PR1a, VSP1) but instead directly inhibits Podosphaera fusca conidial germination [1]. Furthermore, prumycin is structurally distinct from puromycin—a frequently mistaken aminonucleoside antibiotic—possessing no adenosine scaffold and exhibiting a completely different spectrum: antifungal rather than antibacterial/anti‑trypanosomal, with unique tissue distribution and sparing of white blood cell counts [2][3]. These mechanistic and structural differences mean that even in‑class amino sugar antibiotics or co‑produced Bacillus lipopeptides cannot be presumed interchangeable for prumycin‑dependent biocontrol or antitumor research programs.

Quantitative Differentiation Evidence for Prumycin Dihydrochloride Versus Closest Analogs


Prumycin Suppresses Cucumber Powdery Mildew Whereas Co‑Produced Bacillomycin D and Surfactin Are Inactive

In a greenhouse cucumber cotyledon assay, prumycin isolated from Bacillus amyloliquefaciens SD‑32 culture supernatant significantly suppressed powdery mildew disease caused by Podosphaera fusca, while bacillomycin D and [Ile⁷]surfactin isolated from the same supernatant showed no significant disease suppression at equivalent or higher concentrations [1]. Activity‑guided purification traced all anti‑powdery mildew activity to the prumycin‑containing fraction, with other fractions devoid of efficacy. Light microscopy confirmed that prumycin inhibited conidial germination directly, whereas bacillomycin D and surfactin—known potent agents against gray mold—did not inhibit P. fusca germination under identical conditions [1].

biocontrol powdery mildew Bacillus metabolites

Prumycin Dihydrochloride Inhibits HeLa S‑3 Cell Growth via Dual DNA and Protein Synthesis Inhibition, Without Affecting RNA Synthesis

Using synchronized and asynchronous HeLa S‑3 cell cultures, prumycin inhibited cell growth at concentrations of 5 µg/mL and above [1]. At 10 µg/mL, DNA synthesis was strongly inhibited and protein synthesis was markedly suppressed, yet RNA synthesis was not inhibited at the same concentration, differentiating prumycin from translational inhibitors such as puromycin that primarily block protein synthesis [1][2]. In murine models, prumycin exhibited antitumor activity against C3H/He mouse mammary adenocarcinoma and prolonged survival in P‑388 lymphocytic leukemia‑bearing mice, all without depressing peripheral white blood cell counts—a hematological toxicity common to many antitumor antibiotics [3].

antitumor HeLa S‑3 macromolecular synthesis

Tissue Distribution of Prumycin Favors Kidney and Skin Over Brain and Spleen, Contrasting with Pan‑Tissue Aminonucleoside Antibiotics

Following intravenous injection in mice, prumycin activity persisted for 24 hours at high levels in kidney, skin, uterus, bone, liver, lung, and stomach, but was undetectable in brain, heart, spleen, and testis even 5 minutes post‑injection [1]. This poor distribution to spleen and testis was shown to result from restricted tissue access rather than local inactivation by tissue homogenates [1]. Approximately 70% of the administered dose was excreted in rat urine within 24 hours, with no fecal elimination detected. In dogs, the intravenous LD50 was approximately 50 mg/kg, with emesis at ≥10 mg/kg [1].

pharmacokinetics tissue distribution biodistribution

3‑Deoxyprumycin Analog Exceeds Prumycin in Antifungal Potency Against Select Fungi, but Loses Antileukemic Activity

Synthesis of 3‑deoxyprumycin (compound 1 in the referenced study) and other analogs revealed that removal of the C‑3 hydroxyl group enhanced antifungal activity against certain fungal species, yet reduced antileukemic potency compared to parent prumycin [1]. Additionally, analogs with the 2‑amino and 3‑hydroxyl groups interchanged (compound 2) or with C‑2 deamination (compound 3) showed altered activity profiles, confirming that the native stereochemistry and functional group arrangement of prumycin is critical for its balanced antifungal‑antitumor profile [1]. This SAR data underscores that prumycin dihydrochloride—with its full, unmodified structure—is the only form delivering the documented dual biological activity spectrum.

structure-activity relationship 3-deoxyprumycin antifungal analogs

Dihydrochloride Salt Form Offers Enhanced Aqueous Solubility Over Free Base for In Vitro and In Vivo Dosing

Although no published head‑to‑head solubility comparison between prumycin free base and its dihydrochloride salt was identified in the retrieved literature, the general principle of hydrochloride salt formation enhancing aqueous solubility of amino‑containing antibiotics is well established [1]. Prumycin contains two free amino groups (2‑amino and 4‑alanylamino) amenable to salt formation; the dihydrochloride salt (CAS 57420‑47‑0, molecular formula C₈H₁₈ClN₃O₄, MW 255.70) is the commercially supplied form from major research reagent vendors, indicating that this salt is the practical standard for reproducible dissolution and dosing in aqueous experimental systems .

salt form solubility formulation

Procurement‑Guiding Application Scenarios for Prumycin Dihydrochloride


Biocontrol Agent Discovery and Bacillus Metabolite Profiling for Cucurbit Powdery Mildew

When screening Bacillus fermentation broths for anti‑powdery mildew activity against Podosphaera fusca, prumycin dihydrochloride serves as the essential reference standard. The Tanaka et al. 2017 study demonstrated that only the prumycin fraction—not co‑produced bacillomycin D or surfactin—retained disease suppressant activity in greenhouse assays, and that prumycin acts via direct conidial germination inhibition without inducing PR1a or VSP1 defense genes [1]. Research laboratories procuring antifungal metabolites for biocontrol bioassay development should therefore choose prumycin dihydrochloride as the positive control, and not substitute other Bacillus lipopeptides.

Antitumor Drug Discovery Requiring DNA/Protein Synthesis Dual Inhibitors with Hematological Sparing

Prumycin dihydrochloride uniquely inhibits both DNA and protein synthesis in HeLa S‑3 tumor cells at 10 µg/mL while sparing RNA synthesis, a pattern distinct from puromycin and other single‑target translation inhibitors [1]. In murine models, prumycin suppressed mammary adenocarcinoma growth and extended survival in P‑388 leukemia without causing leukopenia [2]. Cancer pharmacology programs seeking novel dual‑mechanism antitumor leads with favorable bone marrow safety can utilize prumycin dihydrochloride as a tool compound for mechanistic deconvolution and combination studies. Its distinct tissue distribution—high kidney, low spleen—further supports its use in organ‑specific antitumor research [3].

Structure‑Activity Relationship (SAR) Studies of Amino Sugar Antibiotics

The prumycin scaffold, with its 4‑D‑alanylamino‑2‑amino‑2,4‑dideoxy‑L‑arabinose structure, provides a foundational template for SAR exploration. Published data show that the 3‑deoxy analog loses antileukemic activity while gaining antifungal potency, and that C‑2 deaminated or stereochemically altered analogs exhibit divergent activity profiles [1]. Medicinal chemistry groups engaged in amino sugar antibiotic optimization should procure prumycin dihydrochloride as the parent compound against which the antifungal and antitumor activities of newly synthesized analogs are benchmarked.

Agricultural Fungicide Formulation Development Using Prumycin as an Active Ingredient

Patented agricultural fungicide compositions combine prumycin with surfactin family members and calcium chloride to improve field efficacy and storage stability [1]. Because the patent literature identifies prumycin as the core antifungal active (with efficacy against gray mold, sclerotial disease, and powdery mildew), agrochemical formulation scientists developing prumycin‑based crop protection products require the dihydrochloride salt for reproducible laboratory‑scale formulation and field trial preparation. The hydrochloride form provides the water solubility needed for spray‑ready agricultural formulations.

Quote Request

Request a Quote for Prumycin dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.